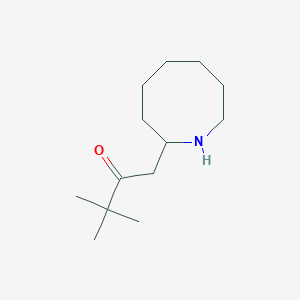
1-(Azocan-2-yl)-3,3-dimethylbutan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Azocan-2-yl)-3,3-dimethylbutan-2-one is a chemical compound that belongs to the class of azocanes, which are nitrogen-containing heterocycles This compound is characterized by its unique structure, which includes an azocane ring attached to a butanone moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Azocan-2-yl)-3,3-dimethylbutan-2-one typically involves the reaction of azocane derivatives with appropriate ketones under controlled conditions. One common method involves the use of azocane and 3,3-dimethylbutan-2-one in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of catalysts and optimized reaction pathways can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions: 1-(Azocan-2-yl)-3,3-dimethylbutan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.
Substitution: The azocane ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of alcohols or other reduced compounds.
Substitution: Formation of substituted azocane derivatives with various functional groups.
科学研究应用
1-(Azocan-2-yl)-3,3-dimethylbutan-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1-(Azocan-2-yl)-3,3-dimethylbutan-2-one involves its interaction with molecular targets and pathways within biological systems. The azocane ring can interact with enzymes, receptors, and other biomolecules, potentially modulating their activity. The ketone group may also participate in various biochemical reactions, contributing to the compound’s overall effects.
相似化合物的比较
- 2-(Azocan-2-yl)cyclohexan-1-one
- 5-(Azocan-2-yl)-2-fluoroaniline
- 1-(Azocan-2-yl)-3-methylbutan-2-one
Uniqueness: 1-(Azocan-2-yl)-3,3-dimethylbutan-2-one is unique due to its specific structural features, such as the presence of a dimethyl-substituted butanone moiety
属性
分子式 |
C13H25NO |
|---|---|
分子量 |
211.34 g/mol |
IUPAC 名称 |
1-(azocan-2-yl)-3,3-dimethylbutan-2-one |
InChI |
InChI=1S/C13H25NO/c1-13(2,3)12(15)10-11-8-6-4-5-7-9-14-11/h11,14H,4-10H2,1-3H3 |
InChI 键 |
UXESMWRJWIUHHL-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C(=O)CC1CCCCCCN1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


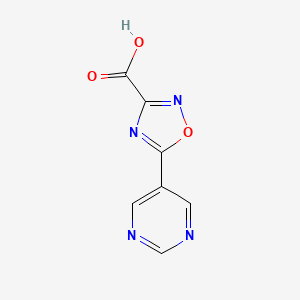
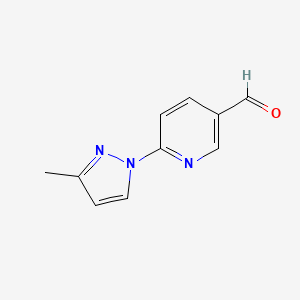

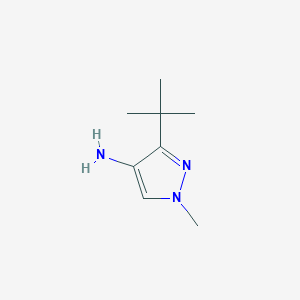
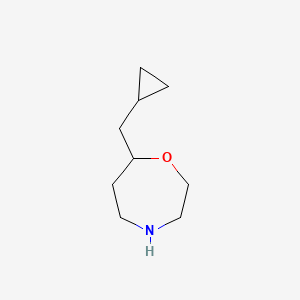
![3-Ethyl-1-methyl-1H-thieno[2,3-C]pyrazole-5-carboxylic acid](/img/structure/B13068640.png)
![tert-Butyl 3-hydroxy-3-[2-(trifluoromethoxy)phenyl]azetidine-1-carboxylate](/img/structure/B13068645.png)


![1-Fluoro-3-[(2-methylphenyl)amino]propan-2-ol](/img/structure/B13068653.png)
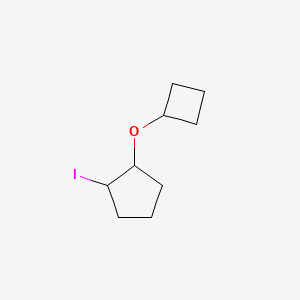
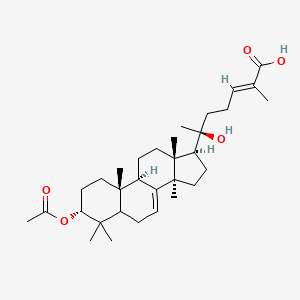
![tert-butyl 3-{[4-(methylcarbamoyl)-1H-1,2,3-triazol-1-yl]methyl}pyrrolidine-1-carboxylate](/img/structure/B13068668.png)

